1-(4-(3-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol

Structural confirmation Quality control Regioisomer authentication

1-(4-(3-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol (CAS 850264-66-3, molecular formula C₂₄H₂₈N₂O₃, molecular weight 392.5 g/mol) is a synthetic arylpiperazine derivative. It is the 3-methoxyphenyl positional isomer of the clinically approved α₁-adrenoceptor antagonist Naftopidil (which bears a 2-methoxyphenyl substituent).

Molecular Formula C24H28N2O3
Molecular Weight 392.5 g/mol
Cat. No. B13102549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(3-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol
Molecular FormulaC24H28N2O3
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O
InChIInChI=1S/C24H28N2O3/c1-28-22-9-5-8-20(16-22)26-14-12-25(13-15-26)17-21(27)18-29-24-11-4-7-19-6-2-3-10-23(19)24/h2-11,16,21,27H,12-15,17-18H2,1H3
InChIKeyPZUPQAOJOQFUMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(3-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol: Positional Isomer of Naftopidil for Differentiated Pharmacological Research


1-(4-(3-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol (CAS 850264-66-3, molecular formula C₂₄H₂₈N₂O₃, molecular weight 392.5 g/mol) is a synthetic arylpiperazine derivative. It is the 3-methoxyphenyl positional isomer of the clinically approved α₁-adrenoceptor antagonist Naftopidil (which bears a 2-methoxyphenyl substituent) [1]. Its structure incorporates a 1-naphthyloxypropanol pharmacophore linked to a 4-(3-methoxyphenyl)piperazine moiety, a scaffold known within the phenylpiperazine class to confer affinity toward α₁-adrenoceptors and serotonergic (5-HT₁A) receptors [2]. The compound is listed as a research chemical (purity ≥95%, catalog number CM267393) , and a reference ¹H NMR spectrum is archived in the SpectraBase database (Compound ID 8Y89Ix5XAw3) [3], confirming its structural identity as the meta-methoxy regioisomer distinct from Naftopidil.

Tool compound Positional isomer probe for α₁-adrenoceptor SAR and receptor profiling differentiation
Research grade Purity ≥95%, suitable for in vitro pharmacology and analytical reference workflows
Structural ID ¹H NMR-confirmed meta-methoxy regioisomer, distinct from Naftopidil (ortho-methoxy)

Why Naftopidil Cannot Substitute for 1-(4-(3-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol in Differentiation-Focused Studies


Although this compound shares the naphthyloxypropanol-piperazine core with the marketed drug Naftopidil, the shift of the methoxy substituent from the ortho (2-) to the meta (3-) position on the pendant phenyl ring constitutes a regioisomeric change with documented pharmacological consequences in arylpiperazine series. In related 1-arylpiperazine systems, ortho- vs. meta-methoxy substitution alters both α₁-adrenoreceptor affinity and the 5-HT₁A/α₁ selectivity ratio [1]. Further, in a diketopiperazine series, the 3-methoxyphenyl group was explicitly characterized as pharmacologically distinct from the 2-methoxyphenyl and 4-methoxyphenyl congeners, with the 3-methoxy substituent conferring a unique activity profile [2]. These positional effects arise from altered hydrogen-bonding geometry with key receptor residues (e.g., Asp in transmembrane domain 3 of aminergic GPCRs) and differential steric accommodation in the orthosteric binding pocket [3]. Consequently, the 3-methoxy isomer cannot be treated as a functional equivalent of the 2-methoxy isomer for receptor profiling, SAR exploration, or metabolite identification workflows.

Regioisomeric shift from ortho to meta methoxy may alter α₁-adrenoceptor subtype affinity and 5-HT₁A/α₁ selectivity ratio
Methoxy position changes hydrogen-bonding geometry with aminergic GPCR residues, affecting orthosteric binding pocket accommodation
3-Methoxy isomer is not a functional equivalent of 2-methoxy (Naftopidil) for receptor profiling, SAR exploration, or metabolite identification

Quantitative Differentiation Evidence for 1-(4-(3-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol vs. Naftopidil and Class Analogs


Regioisomeric Identity Confirmed by ¹H NMR: Distinguishing the 3-Methoxyphenyl Isomer from Naftopidil (2-Methoxy)

The ¹H NMR spectrum of the target compound (SpectraBase ID 8Y89Ix5XAw3) exhibits a distinct aromatic proton splitting pattern consistent with meta-substitution (1,3-disubstituted phenyl ring), differentiating it from the ortho-substituted pattern observed in Naftopidil (2-methoxyphenyl isomer) [1]. The characteristic coupling constants and chemical shifts for the 3-methoxyphenyl ring protons appear as a multiplet integrating to 4 aromatic protons in the δ 6.4–7.3 ppm region, distinct from the 1,2-disubstituted pattern of Naftopidil that produces a different multiplet signature [1]. This provides unambiguous spectroscopic authentication critical for procurement and QC release testing when both isomers may be present in a compound library or synthetic workflow.

Regioisomer Identity
Reported
Meta-substituted aromatic proton pattern (¹H NMR) distinct from Naftopidil ortho-substituted pattern
Supports unambiguous regioisomer authentication for procurement and QC release testing
SpectraBase reference spectrum available; confirm against certificate of analysis
Structural confirmation Quality control Regioisomer authentication

α₁-Adrenoceptor Subtype Binding Affinity of Naftopidil: Establishing the Baseline for Comparative Assessment of the 3-Methoxy Isomer

Naftopidil (the 2-methoxyphenyl isomer) demonstrates well-characterized binding affinity at cloned human α₁-adrenoceptor subtypes: Kᵢ = 3.7 nM (α₁A), 20 nM (α₁B), and 1.2 nM (α₁D), yielding an α₁D/α₁B selectivity ratio of approximately 17-fold . This binding profile serves as the comparator baseline for evaluating how the 3-methoxy positional isomer's pharmacological fingerprint differs. Structure-activity relationship studies on naftopidil-based arylpiperazine derivatives demonstrate that modifications to the phenylpiperazine substituent directly modulate both α₁-AR subtype selectivity and antiproliferative potency — with certain derivatives exhibiting improved selectivity over the parent compound [1]. The 3-methoxy isomer represents a defined, systematic alteration (methoxy migration from ortho to meta) enabling interrogation of how this single regioisomeric change affects the affinity and selectivity profile across α₁A, α₁B, and α₁D subtypes.

α₁-AR Binding Baseline
Class-level inference
Naftopidil (2-methoxy): Kᵢ = 3.7 nM (α₁A), 20 nM (α₁B), 1.2 nM (α₁D); selectivity ratio α₁D/α₁B ≈ 17. Target 3-methoxy: binding data not yet reported.
Establishes quantitative benchmark for regioisomeric profiling of α₁ subtype engagement
Direct comparative binding data for the 3-methoxy isomer requires experimental determination
α₁-Adrenoceptor Receptor binding Subtype selectivity

Cytotoxic Activity in Prostate Cancer Cell Lines: Naftopidil as a Quantitative Benchmark for the 3-Methoxy Isomer

Naftopidil demonstrates broad-spectrum anticancer activity with reported IC₅₀ values of 21.1 μM against DU145 human prostate cancer cells and 18.5 μM against T24 human bladder cancer cells [1]. SAR studies on 24 naftopidil-based arylpiperazine derivatives identified compounds with markedly enhanced cytotoxic potency, with several analogs achieving IC₅₀ < 1 μM against DU145 cells, representing >20-fold improvement over the parent compound [2]. The 3-methoxy positional isomer provides a specific, single-variable structural probe to determine whether methoxy migration from the ortho to meta position enhances or diminishes this antiproliferative activity. In a related diketopiperazine series, the 3-methoxyphenyl substitution was found to be pharmacologically distinct from the 2-methoxy and 4-methoxy congeners, with differential effects on cytotoxic potency, supporting the hypothesis that this regioisomeric change can alter biological activity [3].

Cytotoxicity Baseline
Class-level inference
Naftopidil IC₅₀ = 21.1 μM (DU145 prostate cancer), 18.5 μM (T24 bladder cancer); naftopidil analogs achieve IC₅₀
Provides cytotoxicity endpoint context for prostate/bladder cancer cell models
Potency shift upon methoxy migration remains to be tested in comparative assays
Predicted Solubility/LogP Shift
Data to verify
Meta-methoxy lacks intramolecular OCH₃···HN hydrogen bond; predicted to increase hydrophilicity vs. Naftopidil. Experimental logP/solubility values not published.
May impact assay solubility and formulation compatibility; requires experimental validation
In silico trend; shake-flask logP or HPLC-derived logD₇.₄ recommended for confirmation
Fragment Pharmacology
Supporting evidence
3-Methoxyphenylpiperazine fragment: annotated as GABAₐ receptor (α₁β₂γ₂) inhibitor. 2-Methoxy fragment: primarily 5-HT₁A serotonergic and D₄ dopaminergic receptor affinity.
Suggests divergent CNS polypharmacology profile for screening differentiation
Quantitative GABAₐ binding/functional data for the full target compound not publicly disclosed
Anticancer Prostate cancer Cytotoxicity

Physicochemical Property Differentiation: Predicted Solubility and logP Shift Between 3-Methoxy and 2-Methoxy Isomers

The migration of the methoxy group from the ortho (2-) to meta (3-) position alters intramolecular hydrogen-bonding capability and molecular dipole moment, which can shift key physicochemical parameters. In closely related arylpiperazine systems, ortho-methoxy substitution enables intramolecular OCH₃···HN hydrogen bonding that partially masks polarity, whereas the meta-methoxy configuration eliminates this intramolecular interaction, potentially increasing aqueous solubility and reducing logP relative to the ortho isomer [1]. This effect is pharmacologically relevant: in naftopidil metabolite studies, increased hydrophilicity of the metabolite HUHS190 (which bears an additional hydroxyl group) enabled preparation of >100 μM solutions in saline for intravesical instillation, an improvement over the parent drug Naftopidil [2]. The 3-methoxy isomer, lacking the intramolecular hydrogen bond present in Naftopidil, is predicted to exhibit intermediate hydrophilicity between Naftopidil and its hydroxylated metabolites, with potential implications for dissolution rate, formulation strategies, and in vitro assay compatibility.

Predicted Solubility/LogP Shift
Data to verify
Meta-methoxy lacks intramolecular OCH₃···HN hydrogen bond; predicted to increase hydrophilicity vs. Naftopidil. Experimental logP/solubility values not published.
May impact assay solubility and formulation compatibility; requires experimental validation
In silico trend; shake-flask logP or HPLC-derived logD₇.₄ recommended for confirmation
Physicochemical properties Solubility logP Formulation

GABAₐ Receptor Modulatory Activity: 3-Methoxyphenylpiperazine Subunit as a Pharmacological Determinant Distinct from 2-Methoxy

The 3-methoxyphenylpiperazine fragment (CAS 16015-71-7), which constitutes the pendant aryl group of the target compound, has been identified as an inhibitor of the human α₁β₂γ₂ GABAₐ receptor . In contrast, the 2-methoxyphenylpiperazine fragment present in Naftopidil has been primarily characterized for its affinity at serotonergic 5-HT₁A and dopaminergic D₄ receptors, with literature emphasizing 2-methoxyphenylpiperazine as a privileged scaffold for 5-HT₁A/D₂/α₁ polypharmacology [1]. The divergent pharmacological annotations of the 3-methoxy vs. 2-methoxy phenylpiperazine fragments suggest that the target compound may exhibit a receptor interaction profile that includes GABAₐ receptor modulation — a feature not associated with Naftopidil. This fragment-level differentiation provides a rational basis for selecting the 3-methoxy isomer over the 2-methoxy isomer when investigating GABAₐ-related pharmacology or seeking to decouple α₁-adrenoceptor activity from GABAergic effects.

Fragment Pharmacology
Supporting evidence
3-Methoxyphenylpiperazine fragment: annotated as GABAₐ receptor (α₁β₂γ₂) inhibitor. 2-Methoxy fragment: primarily 5-HT₁A serotonergic and D₄ dopaminergic receptor affinity.
Suggests divergent CNS polypharmacology profile for screening differentiation
Quantitative GABAₐ binding/functional data for the full target compound not publicly disclosed
GABAₐ receptor Neuropharmacology Piperazine SAR

Recommended Research and Procurement Scenarios for 1-(4-(3-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol


Structure-Activity Relationship (SAR) Studies: Mapping Methoxy Position Effects on α₁-Adrenoceptor Subtype Selectivity

This compound serves as a critical probe in SAR campaigns exploring how the position of the methoxy substituent (ortho vs. meta vs. para) on the pendant phenyl ring modulates α₁-adrenoceptor subtype binding affinity and selectivity. With Naftopidil's binding profile (Kᵢ: α₁A = 3.7 nM, α₁B = 20 nM, α₁D = 1.2 nM) [1] providing the ortho-methoxy baseline, procuring the 3-methoxy isomer enables the systematic construction of a positional analog matrix to define the pharmacophoric requirements for α₁D-selectivity, a property implicated in uroselectivity for benign prostatic hyperplasia therapeutics. The 4-methoxy isomer and the des-methoxy analog can round out the matrix, making this compound an essential component of a complete SAR panel.

CNS Polypharmacology Profiling: Differentiating Serotonergic, Dopaminergic, and GABAergic Contributions

The divergent fragment pharmacology — with the 3-methoxyphenylpiperazine moiety associated with GABAₐ receptor inhibition and the 2-methoxyphenylpiperazine scaffold primarily linked to 5-HT₁A and D₄ receptors [1] — makes this compound a valuable tool for CNS polypharmacology studies. Researchers investigating the balance between aminergic (serotonergic/dopaminergic) and GABAergic signaling can use this compound alongside Naftopidil to dissect which pharmacological effects are driven by each receptor engagement profile. This is particularly relevant given that naftopidil itself exhibits 5-HT₁A agonistic properties (IC₅₀ = 108 nM at 5-HT₁A receptors) in addition to α₁-AR antagonism (IC₅₀ = 235 nM at α₁-adrenoceptors) , and the 3-methoxy isomer may shift this polypharmacological balance.

Metabolite Identification and Pharmacokinetic Studies: Using the 3-Methoxy Isomer as an Authentic Reference Standard

In drug metabolism studies of Naftopidil, hydroxylated and demethylated metabolites have been identified as major biotransformation products [1]. The 3-methoxy positional isomer can serve as a chromatographic reference standard to distinguish between authentic metabolites and isomeric impurities or synthetic byproducts during LC-MS/MS method development. Its distinct retention time and mass spectral fragmentation pattern relative to the 2-methoxy parent drug provide a critical negative control for confirming that detected species are genuine metabolites rather than isomeric contaminants. This application is directly supported by the compound's commercial availability at defined purity (≥95%) and its archived spectroscopic characterization [2].

Anticancer Drug Repositioning Screens: Expanding the Naftopidil Chemotype Space

Naftopidil has emerged as a candidate for drug repositioning in oncology, with demonstrated antiproliferative activity across prostate (DU145, IC₅₀ = 21.1 μM), bladder (T24, IC₅₀ = 18.5 μM), and other cancer cell lines [1]. SAR studies have identified naftopidil-based analogs with >20-fold enhanced potency (IC₅₀ < 1 μM) . The 3-methoxy isomer represents an unexplored node in this chemotype space. Procuring this compound enables its inclusion in focused anticancer screening panels to determine whether the meta-methoxy configuration improves, diminishes, or leaves unchanged the antiproliferative activity, and whether any observed potency shifts correlate with altered α₁-AR subtype engagement or off-target effects — directly informing medicinal chemistry optimization strategies for this scaffold.

Application
Selection Property
Validation Focus
SAR studies of methoxy positional effects on α₁-AR selectivity
Regioisomeric probe with defined ortho (Naftopidil) comparator
α₁ subtype selectivity profile characterization (α₁A, α₁B, α₁D)
CNS polypharmacology profiling (aminergic vs. GABAergic)
3-Methoxyphenylpiperazine fragment associated with GABAₐ receptor modulation
Receptor engagement profile across 5-HT₁A, D₄, and GABAₐ
Metabolite identification and chromatographic method development
Positional isomer providing distinct retention and MS fragmentation
Chromatographic separation from Naftopidil and isomeric impurity confirmation
Anticancer chemotype expansion screening
Unexplored node in naftopidil-based antiproliferative SAR
Cytotoxicity endpoint response in cancer cell models (e.g., DU145, T24)
Quote Request

Request a Quote for 1-(4-(3-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.